![molecular formula C17H13N5O B14210784 1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-48-1](/img/structure/B14210784.png)
1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole core. The subsequent introduction of the imidazole moiety can be achieved through various synthetic routes, including the use of imidazole derivatives and appropriate coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents or acylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole-2-carboxamide: Similar structure but lacks the imidazole moiety.
2-Phenylbenzimidazole: Contains a phenyl group instead of the imidazole moiety.
1H-Imidazole-2-carboxamide: Contains the imidazole moiety but lacks the benzimidazole core .
Uniqueness
1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to the presence of both benzimidazole and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Propiedades
Número CAS |
824394-48-1 |
|---|---|
Fórmula molecular |
C17H13N5O |
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O/c18-15(23)10-5-6-13-14(9-10)22-17(21-13)12-4-2-1-3-11(12)16-19-7-8-20-16/h1-9H,(H2,18,23)(H,19,20)(H,21,22) |
Clave InChI |
SOOYUQZUAYPPTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




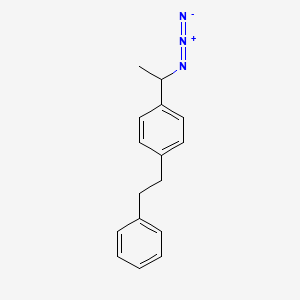
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
![4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile](/img/structure/B14210737.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)
![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)
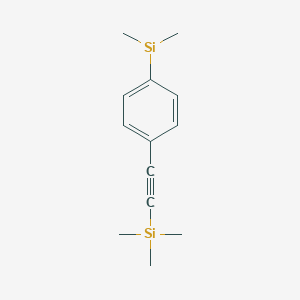
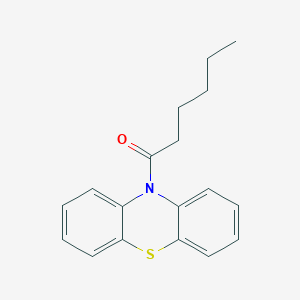
![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
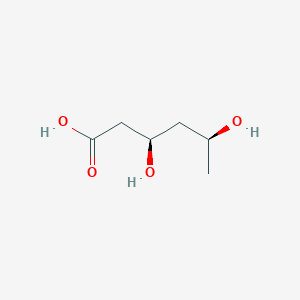
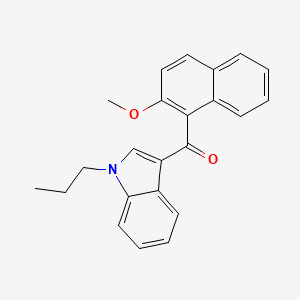
![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
